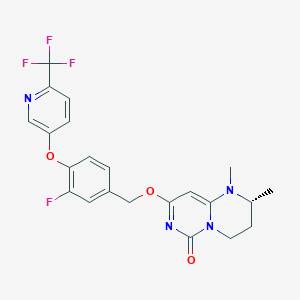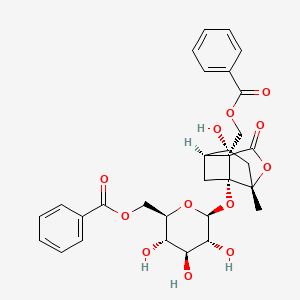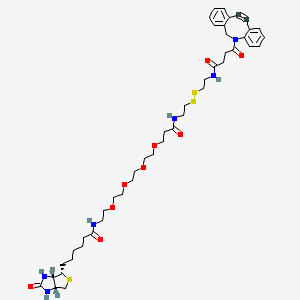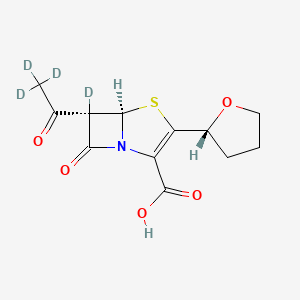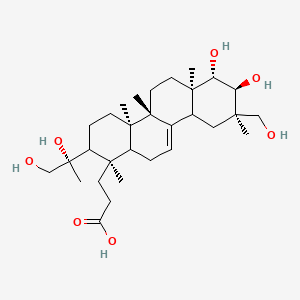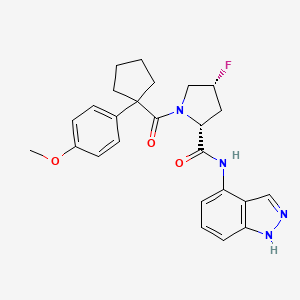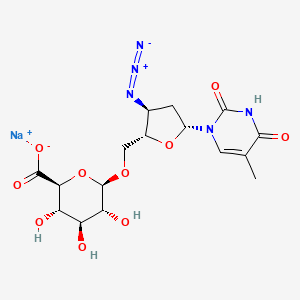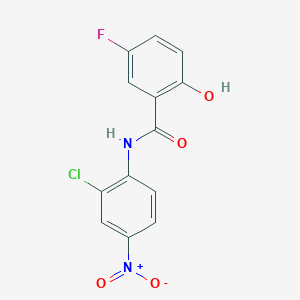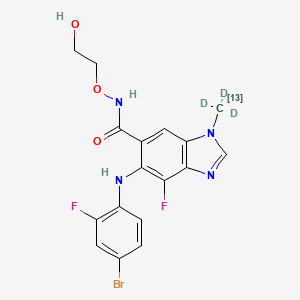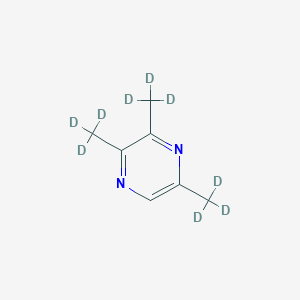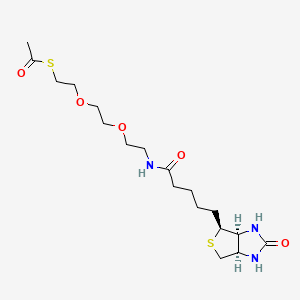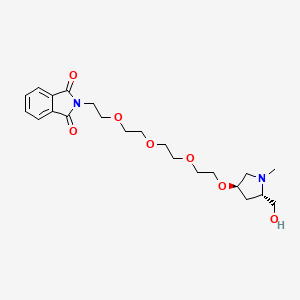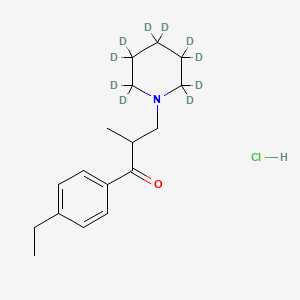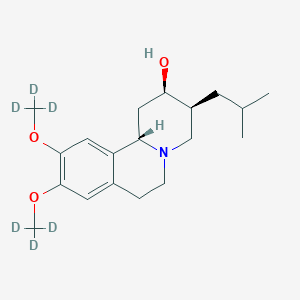
cis (2,3)-Dihydro Tetrabenazine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,11bS)-Dihydrotetrabenazine-D6 is a deuterated form of dihydrotetrabenazine, which is an impurity of tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterated form, (2R,3S,11bS)-Dihydrotetrabenazine-D6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tetrabenazine and its derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2R,3S,11bS)-Dihydrotetrabenazine-D6 involves the selective reduction of tetrabenazine. The process typically uses borane or various borane complexes as reducing agents under low-temperature conditions . The stereoselective reduction is crucial to obtain the desired isomer. The reaction conditions are optimized to improve the yield and stereoselectivity, avoiding the need for extensive column chromatography purification.
Industrial Production Methods
For industrial production, the same synthetic route is scaled up. The process involves maintaining stringent conditions to ensure high purity and yield. The use of cleanroom environments and cGMP (current Good Manufacturing Practice) standards are essential to produce (2R,3S,11bS)-Dihydrotetrabenazine-D6 at a large scale.
化学反応の分析
Types of Reactions
(2R,3S,11bS)-Dihydrotetrabenazine-D6 undergoes various chemical reactions, including:
Reduction: The compound is synthesized through the reduction of tetrabenazine.
Oxidation: It can be oxidized to form different metabolites.
Substitution: Various substitution reactions can be performed to modify its structure.
Common Reagents and Conditions
Reduction: Borane or borane complexes under low-temperature conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various isomers and metabolites of dihydrotetrabenazine, which are studied for their pharmacological properties .
科学的研究の応用
(2R,3S,11bS)-Dihydrotetrabenazine-D6 is widely used in scientific research, including:
Chemistry: Studying the stereoselective synthesis and reaction mechanisms of VMAT2 inhibitors.
Biology: Investigating the metabolic pathways and pharmacokinetics of tetrabenazine and its derivatives.
Medicine: Researching the therapeutic effects and side effects of VMAT2 inhibitors in treating movement disorders.
Industry: Used in the development and quality control of pharmaceutical products containing tetrabenazine.
作用機序
(2R,3S,11bS)-Dihydrotetrabenazine-D6 exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. The molecular targets include VMAT2, and the pathways involved are related to the regulation of neurotransmitter levels in the central nervous system.
類似化合物との比較
Similar Compounds
(2R,3R,11bR)-Dihydrotetrabenazine: Another isomer with different stereochemistry.
(2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with distinct pharmacological properties.
Tetrabenazine: The parent compound used in the treatment of hyperkinetic movement disorders.
Uniqueness
(2R,3S,11bS)-Dihydrotetrabenazine-D6 is unique due to its deuterated form, which provides advantages in studying metabolic stability and pharmacokinetics. The deuterium atoms replace hydrogen atoms, leading to a slower metabolic rate and providing more accurate data in pharmacokinetic studies.
特性
CAS番号 |
1351947-42-6 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
325.5 g/mol |
IUPAC名 |
(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3 |
InChIキー |
WEQLWGNDNRARGE-RXXFDNCFSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


